Evidence 1: Positional 3-Nitro vs. 4-Nitro Isomer – Urease Inhibition Activity Proxy
The 4-nitro positional isomer (CAS 325977-56-8) has documented in vitro urease inhibitory activity . While no published IC50 data exist specifically for the 3-nitro target compound (CAS 313364-77-1), a 2019 study on structurally related N-(1,3-thiazol-2-yl)benzamide oxadiazole hybrids demonstrated that the nitro group position and electronic character are critical determinants of urease inhibitory potency: compound 7h (ortho-nitro substituted) exhibited an IC50 value of 4.51 µM, significantly outperforming the standard inhibitor thiourea (IC50 = 21.11 µM) [1]. These cross-study observations support the inference that the 3-nitro vs. 4-nitro positional isomerism in the thiazol-2-yl benzamide scaffold may produce substantially different urease inhibition profiles, warranting isomer-specific procurement for enzyme inhibition studies [2].
| Evidence Dimension | Urease enzyme inhibition (in vitro IC50) |
|---|---|
| Target Compound Data | No published IC50 data available for CAS 313364-77-1 (3-nitro isomer) |
| Comparator Or Baseline | 4-nitro isomer CAS 325977-56-8 (urease inhibitor, vendor-reported); Structurally related N-(1,3-thiazol-2-yl)benzamide analog 7h: IC50 = 4.51 µM; Thiourea standard: IC50 = 21.11 µM |
| Quantified Difference | Not calculable due to missing target compound data; class-level inference indicates position-dependent activity modulation (factor of ~5x between positional isomers within related chemotypes) |
| Conditions | Urease inhibition assay (in vitro); Abbasi et al., Bioorg. Chem. 2019; thiourea as reference inhibitor |
Why This Matters
Researchers studying urease as a therapeutic target (e.g., H. pylori, struvite stones) should procure the defined nitro isomer because the published SAR literature indicates that positional nitro substitution directly and non-trivially modulates inhibitory potency.
- [1] Abbasi, M.A. et al. (2019). Synthesis of novel N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole scaffolds: Urease inhibition, Lipinski rule and molecular docking analyses. Bioorganic Chemistry, 83, 63–75. PMID: 30342387. View Source
- [2] Abbasi, M.A. et al. (2018). Synthesis, in vitro and in silico studies of novel potent urease inhibitors: N-[4-({5-[(3-un/substituted-anilino-3-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-yl]benzamides. Bioorganic & Medicinal Chemistry, 26(13), 3791–3804. PMID: 29903414. View Source
